Enantiomeric Purity: Stereochemical Differentiation from (S)-Enantiomer and Racemate
The compound is synthesized and supplied as the single (R)-enantiomer. This is a critical differentiation from the (S)-enantiomer (CAS 1476776-55-2) and the racemic mixture (CAS 769944-73-2), which lack the required stereochemistry for specific applications [1]. While specific numerical enantiomeric excess (e.e.) values are not universally published, vendors commit to producing this compound with 'high enantiomeric purity' suitable for advanced pharmaceutical intermediate synthesis . This contrasts with the racemic mixture, which by definition has an enantiomeric excess of 0%.
| Evidence Dimension | Enantiomeric Purity (Configuration) |
|---|---|
| Target Compound Data | Single (R)-enantiomer (CAS 2244064-26-2) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1476776-55-2) and racemic mixture (CAS 769944-73-2) |
| Quantified Difference | Defined absolute configuration vs. opposite enantiomer vs. 1:1 racemate |
| Conditions | Synthetic chemistry; chiral HPLC analysis (vendor standard) |
Why This Matters
The correct (R)-stereochemistry is essential for downstream stereoselective reactions; using the (S)-enantiomer or racemate would yield the wrong stereoisomer in the final product.
- [1] Ningbo Inno Pharmchem. The Strategic Importance of Chiral Intermediates in Modern Pharmaceuticals. View Source
